Cas no 1993342-23-6 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid
- EN300-1287778
- 1993342-23-6
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid
-
- インチ: 1S/C15H13Cl2NO4S/c16-12-6-10(14(17)23-12)11(7-13(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,18,21)(H,19,20)/t11-/m0/s1
- InChIKey: XSFALTWYMXCCHD-NSHDSACASA-N
- SMILES: ClC1=C(C=C(S1)Cl)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 372.9942345g/mol
- 同位素质量: 372.9942345g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 104Ų
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287778-1.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287778-2500mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1287778-100mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1287778-5000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1287778-50mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1287778-10000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1287778-500mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1287778-250mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1287778-1000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
1993342-23-6 | 1000mg |
$914.0 | 2023-10-01 |
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acidに関する追加情報
Recent Advances in the Study of (3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid (CAS: 1993342-23-6)
The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid (CAS: 1993342-23-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino acid derivative, characterized by its dichlorothiophene moiety and benzyloxycarbonyl (Cbz) protecting group, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, positioning it as a promising scaffold for therapeutic agents.
One of the key advancements in the study of this compound involves its role as a building block in the synthesis of peptidomimetics and small-molecule inhibitors. Researchers have leveraged its stereochemical purity and functional group diversity to design novel compounds targeting enzymes such as proteases and kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of this amino acid derivative into a series of protease inhibitors, resulting in enhanced selectivity and potency against specific disease-related targets. The dichlorothiophene group was found to contribute significantly to binding affinity through hydrophobic interactions within enzyme active sites.
Another area of active research pertains to the compound's potential as a modulator of protein-protein interactions (PPIs). Its rigid thiophene core and the ability to introduce diverse substituents make it an attractive candidate for disrupting challenging PPI interfaces. Recent computational and experimental studies have highlighted its utility in stabilizing specific protein conformations, thereby offering new avenues for targeting previously undruggable proteins. Molecular docking simulations and X-ray crystallography data have provided insights into its binding modes, facilitating rational drug design efforts.
From a synthetic chemistry perspective, improvements in the scalable production of (3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid have been reported. A 2024 publication in Organic Process Research & Development detailed an optimized asymmetric synthesis route that achieves high enantiomeric excess (>99%) and yield (85%) while minimizing the use of hazardous reagents. This advancement addresses previous challenges in large-scale manufacturing, making the compound more accessible for preclinical and clinical studies.
Pharmacokinetic evaluations of derivatives containing this scaffold have shown promising results, particularly in terms of metabolic stability and membrane permeability. The dichlorothiophene moiety appears to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as evidenced by recent in vivo studies in rodent models. These findings suggest that the compound could serve as a valuable starting point for developing orally bioavailable therapeutics.
In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid (CAS: 1993342-23-6) represents a versatile and pharmacologically relevant chemical entity with broad applications in medicinal chemistry. Ongoing research continues to uncover its potential in addressing unmet medical needs, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. Future directions may include further structural diversification, target validation studies, and translational research to advance promising derivatives into clinical development.
1993342-23-6 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid) Related Products
- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)
- 1427417-54-6(5-bromo-6-fluoro-1-benzofuran)
- 51883-88-6(N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)
- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)
- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 1781760-43-7(3-amino-2-(2-bromophenyl)-2-methylpropan-1-ol)
- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)
- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)




